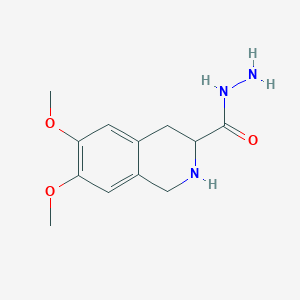![molecular formula C15H12ClN3O2 B2787861 2-Chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide CAS No. 2411193-86-5](/img/structure/B2787861.png)
2-Chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide is a chemical compound belonging to the amide family. It is known for its unique structure, which combines a chloro group, a cyanophenoxy moiety, and a pyridinyl ring, making it a subject of interest in various scientific disciplines.
准备方法
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 2-chloropyridine-3-carboxylic acid: This involves chlorination of pyridine-3-carboxylic acid using thionyl chloride under reflux conditions.
Step 2: Synthesis of 6-(2-cyanophenoxy)-4-methylpyridin-3-amine: This intermediate is prepared by reacting 2-chloropyridine-3-carboxylic acid with 2-cyanophenol in the presence of a base like potassium carbonate.
Step 3: Formation of 2-Chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide: Finally, the target compound is synthesized by reacting 6-(2-cyanophenoxy)-4-methylpyridin-3-amine with chloroacetyl chloride in an inert solvent such as dichloromethane.
Industrial Production Methods: The industrial production of this compound typically involves scalable versions of the aforementioned synthetic routes, optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidative reactions, particularly at the pyridine ring, under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine under catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents like DMF.
Major Products Formed
Oxidation: Hydroxylated derivatives of the pyridine ring.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, especially in the development of new pharmaceuticals.
Biology: It serves as a probe in biological assays to study enzyme interactions and binding affinities.
Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique reactivity and structure.
作用机制
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The chloro group and the cyano group play crucial roles in binding to these targets, affecting their activity. The pathways involved often include inhibition or activation of specific enzymes, leading to downstream biological effects.
相似化合物的比较
Similar Compounds
2-Chloro-N-[4-(2-cyanophenoxy)pyridin-3-yl]acetamide
N-[6-(2-Cyanophenoxy)-4-methylpyridin-3-yl]-2-fluoroacetamide
Uniqueness: The presence of both the cyano and chloro groups in 2-Chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide imparts unique reactivity compared to its analogs. Its structural configuration allows for versatile interactions in chemical and biological contexts, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-10-6-15(18-9-12(10)19-14(20)7-16)21-13-5-3-2-4-11(13)8-17/h2-6,9H,7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRXNGPNRDMTSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1NC(=O)CCl)OC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone](/img/structure/B2787779.png)
![N-[(4-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE](/img/structure/B2787780.png)

![dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methylene}malonate](/img/structure/B2787785.png)

![2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2787788.png)
![1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2787790.png)

![methyl 1-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2787795.png)

![(Z)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2787798.png)
![3-Methoxy-N-[2-(methylamino)-2-oxoethyl]propanamide](/img/structure/B2787799.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2787801.png)
